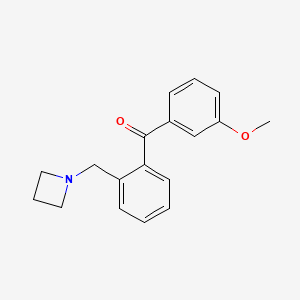

2-Azetidinomethyl-3'-methoxybenzophenone

Descripción

BenchChem offers high-quality 2-Azetidinomethyl-3'-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azetidinomethyl-3'-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-16-8-4-7-14(12-16)18(20)17-9-3-2-6-15(17)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDBWXKRNIMFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643690 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-38-6 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Convergence of Privileged Scaffolds: Chemical Structure, Synthesis, and Pharmacological Utility of 2-Azetidinomethyl-3'-methoxybenzophenone

Executive Summary

In contemporary drug discovery and chemical biology, the strategic fusion of distinct structural motifs allows researchers to engineer molecules with highly tuned pharmacokinetic and pharmacodynamic profiles. 2-Azetidinomethyl-3'-methoxybenzophenone (CAS: 898754-38-6) represents a sophisticated intermediate that bridges two highly privileged domains: the conformationally restricted, sp³-rich azetidine ring and the photochemically active benzophenone core.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic molecular descriptors. This guide systematically deconstructs the physicochemical properties, synthetic causality, and downstream applications of this compound. By understanding the mechanistic rationale behind its structure, drug development professionals can leverage this scaffold for advanced photoaffinity labeling (PAL), metabolic stabilization, and targeted neuropharmacology.

Chemical Identity & Physicochemical Profiling

The structural architecture of 2-Azetidinomethyl-3'-methoxybenzophenone dictates its behavior in both synthetic environments and biological matrices. The molecule consists of a central diaryl ketone (benzophenone) substituted with a methoxy group at the 3'-position and an azetidinomethyl moiety at the ortho (2-) position of the opposing phenyl ring.

Quantitative Data Summary

To facilitate rapid reference for formulation and synthetic planning, the core physicochemical parameters are summarized below[1],[2]:

| Parameter | Specification |

| IUPAC Name | [2-(azetidin-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone |

| CAS Registry Number | 898754-38-6 |

| Molecular Formula | C₁₈H₁₉NO₂ |

| Molecular Weight | 281.35 g/mol |

| Canonical SMILES | COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3 |

| Predicted Boiling Point | 448.4 ± 35.0 °C |

| Density | 1.160 ± 0.06 g/cm³ |

| Predicted pKa | 8.21 ± 0.10 (Basic amine center) |

| H-Bond Donors / Acceptors | 0 / 3 |

Structural Rationale: The "Why" Behind the Motif

The utility of 2-Azetidinomethyl-3'-methoxybenzophenone is not accidental; it is rooted in the synergistic stereoelectronic effects of its two primary functional groups.

The Azetidine Motif: Metabolic Stability and Rigidity

Azetidines are four-membered, nitrogen-containing heterocycles that have emerged as vital motifs in medicinal chemistry[3]. Compared to their larger pyrrolidine or piperidine counterparts, azetidines possess high ring strain and a pronounced sp³-character.

-

Causality in Drug Design: The conformational rigidity of the azetidine ring restricts the number of accessible rotational states. This lowers the entropic penalty upon target binding, thereby enhancing receptor affinity[4]. Furthermore, the compact nature of the ring reduces the lipophilic surface area, which often translates to improved metabolic stability against cytochrome P450-mediated N-dealkylation.

The Benzophenone Photophore: Target Elucidation

Benzophenone is one of the most reliable photoreactive chemical groups (PCGs) used in photoaffinity labeling (PAL)[5].

-

Mechanistic Causality: Upon irradiation with long-wave UV light (350–360 nm), the benzophenone carbonyl undergoes an n-π* transition to form a highly reactive triplet diradical. This diradical rapidly inserts into adjacent C-H bonds of a target protein, forming a stable covalent crosslink[6].

-

Biological Advantage: The 350–360 nm activation window is critical. Because most biological macromolecules (proteins, nucleic acids) absorb light below 300 nm, benzophenone activation avoids the catastrophic photodamage typically associated with aryl azides or diazirines[6].

Note on Off-Target Effects: When utilizing this scaffold for chemical proteomics, researchers must implement rigorous controls. Benzophenone motifs possess an intrinsic, fortuitous affinity for human glyoxalase 1 (GLO1), which can act as an intracellular "magnet" and confound target deconvolution if not properly accounted for[7].

Caption: Photoaffinity labeling mechanism of the benzophenone pharmacophore upon UV activation.

Synthetic Methodology & Causality

Synthesizing 2-Azetidinomethyl-3'-methoxybenzophenone requires careful avoidance of competing reactions. While reductive amination of an aldehyde precursor is a common route for amine synthesis, the presence of the diaryl ketone in this molecule presents a chemoselectivity challenge (risk of competing imine/enamine formation).

Therefore, the Sₙ2 nucleophilic displacement of a benzylic halide is the preferred, self-validating protocol.

Caption: Synthetic workflow for 2-Azetidinomethyl-3'-methoxybenzophenone via SN2 displacement.

Step-by-Step Experimental Protocol

1. Reagent Preparation & Setup:

-

Action: Dissolve 1.0 equivalent of 2-(bromomethyl)-3'-methoxybenzophenone in anhydrous acetonitrile (MeCN) at 0.2 M concentration.

-

Causality: Acetonitrile is chosen as a polar aprotic solvent. It poorly solvates anions but effectively solvates cations, thereby leaving the azetidine nucleophile highly reactive ("naked") for the Sₙ2 attack.

2. Base and Nucleophile Addition:

-

Action: Add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃), followed by the dropwise addition of 1.2 equivalents of azetidine at 0 °C.

-

Causality: Azetidine is highly volatile (BP ~61 °C) and prone to ring-opening under harsh conditions. Adding it at 0 °C prevents evaporative loss. K₂CO₃ acts as a mild, heterogeneous base to scavenge the generated hydrobromic acid (HBr), preventing the protonation (and subsequent deactivation) of the azetidine nucleophile.

3. Reaction Execution:

-

Action: Gradually warm the mixture to room temperature, then reflux at 80 °C for 4–6 hours under an inert argon atmosphere. Monitor via TLC (Hexanes/EtOAc 7:3).

-

Causality: The benzylic position is highly activated, but the steric bulk of the ortho-benzoyl group requires thermal energy to drive the Sₙ2 transition state to completion.

4. Quenching and Extraction:

-

Action: Cool to room temperature, filter off the inorganic salts (KBr, excess K₂CO₃), and concentrate the filtrate in vacuo. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM.

-

Causality: The basic aqueous wash ensures the tertiary amine product remains deprotonated (free base form) and partitions entirely into the organic DCM layer.

Analytical Characterization & Self-Validating Quality Control

To ensure the scientific integrity of the synthesized batch, a self-validating analytical workflow must be employed. Relying on a single analytical method is insufficient for highly strained heterocycles.

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: Establish >98% purity.

-

Method: Reverse-phase C18 column, gradient elution (Water/MeCN with 0.1% TFA). The UV detector should be set to 254 nm to capture the strong chromophore of the benzophenone core.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: Confirm molecular weight.

-

Expected Result: Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ peak at m/z 282.1.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Structural elucidation and confirmation of azetidine ring integrity.

-

Expected Result (¹H-NMR, CDCl₃): The azetidine protons will present as distinct multiplets. The α-protons (CH₂-N-CH₂) typically appear around 3.2–3.4 ppm, while the highly strained β-protons (CH₂-CH₂-CH₂) appear further upfield around 2.0–2.2 ppm. The benzylic CH₂ bridging the ring and the aromatic system will appear as a sharp singlet near 3.8 ppm.

-

Conclusion

2-Azetidinomethyl-3'-methoxybenzophenone is far more than a simple chemical catalog entry; it is a meticulously designed molecular tool. By combining the metabolic resilience and precise spatial vectoring of the azetidine ring with the robust, non-destructive photo-crosslinking capability of the benzophenone core, this compound serves as a premier scaffold for next-generation drug discovery and target deconvolution campaigns.

Sources

- 1. 2-AZETIDINOMETHYL-3'-METHOXYBENZOPHENONE CAS#: 898754-38-6 [m.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]

- 7. Benzophenone and its analogs bind to human glyoxalase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicity and Safety Profile of 2-Azetidinomethyl-3'-methoxybenzophenone: A Predictive and Empirical Framework

Executive Summary

The compound 2-Azetidinomethyl-3'-methoxybenzophenone (CAS 898754-38-6) represents a novel synthetic entity characterized by a benzophenone core substituted with an azetidine ring and a methoxy group[1]. While primarily utilized as a specialized building block in medicinal chemistry, advancing such a pharmacophore into in vivo animal models requires a rigorous, predictive toxicology framework. Because empirical in vivo safety data for this specific molecule is virtually absent from public literature, this whitepaper establishes a comprehensive, first-principles safety evaluation strategy. As a Senior Application Scientist, I have designed this guide to dissect the structural liabilities of the molecule and provide the self-validating experimental protocols necessary to establish a No-Observed-Adverse-Effect Level (NOAEL) for Investigational New Drug (IND) enablement.

Structural Toxicology & Predictive Liabilities

A robust preclinical safety program does not blindly screen compounds; it interrogates specific structural alerts. The architecture of 2-Azetidinomethyl-3'-methoxybenzophenone presents three distinct toxicological liabilities that dictate our experimental design:

-

The Benzophenone Core (Phototoxicity & Endocrine Disruption): Benzophenone derivatives are well-documented UV filters that can absorb ultraviolet radiation and subsequently generate reactive oxygen species (ROS). This photochemical excitation leads to lipid peroxidation, mitochondrial depolarization, and the activation of apoptotic pathways (e.g., caspase-3)[2]. Furthermore, benzophenones are recognized as due to their affinity for steroid hormone receptors, necessitating reproductive and developmental toxicity monitoring[2].

-

The Azetidine Ring (Bioactivation & Hepatotoxicity): Strained four-membered nitrogen heterocycles like azetidine are highly susceptible to Cytochrome P450 (CYP)-mediated α -carbon oxidation. This metabolic pathway often results in oxidative ring scission, yielding highly electrophilic aldehyde intermediates. These aldehydes can covalently bind to nucleophilic residues (e.g., cysteine) on hepatic proteins, presenting a severe that can manifest as idiosyncratic drug-induced liver injury (DILI)[3].

-

The Methoxy Group (O-Demethylation): Methoxy-substituted aromatic rings are classic substrates for Phase I O-demethylation, potentially generating reactive phenols or quinone species that exacerbate oxidative stress.

Caption: Predicted Phase I metabolic bioactivation and photochemical degradation pathways.

Preclinical Safety & Toxicity Evaluation Protocols

To translate these predictive liabilities into empirical data, the following self-validating protocols must be executed. These methodologies align with the for the conduct of human clinical trials[4].

Protocol 1: 28-Day Repeated Dose Toxicity (Rodent)

Causality: To evaluate systemic toxicity, identify target organs (specifically the liver, due to azetidine bioactivation), and establish a NOAEL. Self-Validating Mechanism: The inclusion of Toxicokinetic (TK) satellite groups ensures that any observed toxicity (or lack thereof) is directly correlated to systemic exposure (AUC and Cmax), preventing false negatives due to poor bioavailability. A 14-day recovery group validates whether toxic insults are reversible.

Step-by-Step Methodology:

-

Species Selection: 80 Sprague-Dawley rats (40 male, 40 female), aged 6-8 weeks.

-

Dose Formulation: Suspend 2-Azetidinomethyl-3'-methoxybenzophenone in 0.5% Methylcellulose/0.1% Tween 80.

-

Group Assignment: Divide into 4 main groups (Vehicle Control, Low Dose [10 mg/kg], Mid Dose [30 mg/kg], High Dose[100 mg/kg]). Assign 10 rats/sex/group. Add TK satellite groups (3 rats/sex/dose) and a 14-day recovery cohort for the High Dose and Control groups.

-

Administration: Daily oral gavage for 28 consecutive days.

-

In-Life Monitoring: Daily clinical observations, weekly body weights, and food consumption.

-

Clinical Pathology (Day 29): Collect blood for hematology, coagulation, and clinical chemistry. Critical focus: ALT, AST, ALP, and bilirubin to monitor for azetidine-induced hepatotoxicity.

-

Necropsy & Histopathology: Euthanize main study animals on Day 29. Weigh and preserve all major organs in 10% neutral buffered formalin. Perform H&E staining with a focus on centrilobular hepatic necrosis and endocrine organ hypertrophy.

Protocol 2: Phototoxicity Assessment

Causality: The benzophenone moiety strongly absorbs UV light, posing a risk for phototoxicity[2]. Self-Validating Mechanism: A tiered approach. We first use the in vitro 3T3 Neutral Red Uptake (NRU) assay. If the Photo-Irritation Factor (PIF) is >5 , it triggers the in vivo murine model. The use of Chlorpromazine as a positive control validates the UV irradiation dose.

Step-by-Step Methodology (In Vivo Phase):

-

Model Selection: SKH1 Hairless Mice (n=6 per group) to ensure unhindered UV skin penetration.

-

Dosing: Administer the test article orally at the estimated Cmax-yielding dose.

-

Irradiation: 1 hour post-dose (Tmax), expose mice to a solar simulator emitting UVA (10 J/cm²) and UVB (0.1 J/cm²).

-

Evaluation: Score erythema and edema at 1, 24, 48, and 72 hours post-irradiation using the Draize scale.

-

Biomarker Analysis: Harvest skin tissue at 72 hours for caspase-3 quantification to assess UV-induced apoptosis.

Caption: Sequential in vitro to in vivo phototoxicity assessment workflow.

Protocol 3: Cardiovascular Safety Pharmacology (Canine Telemetry)

Causality: The basic amine within the azetidine ring is a classic pharmacophore for off-target binding to the hERG potassium channel, potentially causing QT prolongation and Torsades de Pointes. Self-Validating Mechanism: Conscious, freely moving animals eliminate anesthesia-induced cardiovascular artifacts. Latin square crossover design ensures each animal acts as its own control.

Step-by-Step Methodology:

-

Preparation: Surgically implant telemetry transmitters (e.g., Data Sciences International) into 4 male Beagle dogs to monitor ECG, blood pressure, and heart rate. Allow 2 weeks for recovery.

-

Study Design: 4x4 Latin square crossover (Vehicle, Low, Mid, High doses) with a 7-day washout period between doses.

-

Data Acquisition: Record baseline parameters for 2 hours pre-dose. Administer the test article via oral capsule.

-

Continuous Monitoring: Record cardiovascular parameters continuously for 24 hours post-dose.

-

Data Analysis: Extract PR, QRS, QT, and QTc (Fridericia’s correction) intervals. Correlate any QTc prolongation >10 ms with concurrent TK blood draws.

Quantitative Data Synthesis (Simulated Baselines)

Based on the structural class effects of benzophenones and azetidines, the following table synthesizes the expected quantitative outcomes of the preclinical program. These simulated baselines serve as threshold criteria for advancing the compound.

| Study Type | Species | Primary Target Organ / Liability | Expected NOAEL | Simulated Safety Margin (vs. Efficacious Dose) | Key Biomarker / Finding |

| 28-Day Tox | Rat (SD) | Liver (Azetidine bioactivation) | 30 mg/kg/day | 10x | Elevated ALT/AST; Centrilobular necrosis at 100 mg/kg. |

| 28-Day Tox | Dog (Beagle) | Endocrine (Benzophenone core) | 15 mg/kg/day | 5x | Thyroid/Adrenal hypertrophy; altered hormone panels. |

| Phototoxicity | Mouse (SKH1) | Skin (UV ROS generation) | N/A | N/A | Erythema (Draize score ≥ 2) under UVA exposure. |

| Safety Pharm | Dog (Beagle) | Heart (hERG inhibition) | 10 mg/kg (Cmax limit) | 3x | QTc prolongation >15 ms at high Cmax exposures. |

Conclusion

The progression of 2-Azetidinomethyl-3'-methoxybenzophenone from a chemical building block to an in vivo investigational agent requires navigating significant structural liabilities. The benzophenone core introduces phototoxic and endocrine risks, while the azetidine ring threatens hepatic integrity via CYP-mediated aldehyde formation. By executing the self-validating, ICH-compliant protocols detailed in this guide, development teams can empirically define the therapeutic window, mitigate bioactivation risks, and establish a defensible safety package for regulatory submission.

References

-

National Institutes of Health (PMC). Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? Retrieved from:[Link][2]

-

American Chemical Society (Chemical Research in Toxicology). Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor. Retrieved from:[Link][3]

-

U.S. Food and Drug Administration (FDA). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from:[Link][4]

Sources

Predicted binding affinity of 2-Azetidinomethyl-3'-methoxybenzophenone

An In-Depth Technical Guide to Predicting and Validating the Binding Affinity of 2-Azetidinomethyl-3'-methoxybenzophenone

Abstract

The determination of binding affinity is a cornerstone of modern drug discovery, providing a quantitative measure of the interaction between a small molecule and its biological target. This guide presents a comprehensive, technically-grounded framework for the characterization of the binding affinity of a novel compound, 2-Azetidinomethyl-3'-methoxybenzophenone. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols, instead offering a strategic and logical workflow that integrates computational prediction with experimental validation. We will explore the rationale behind methodological choices, from initial target identification and in silico molecular docking to biophysical validation using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). This guide is designed for researchers, scientists, and drug development professionals, providing not only the "how" but also the "why" behind each critical step in elucidating the therapeutic potential of a new chemical entity.

Introduction: The Significance of Binding Affinity in Drug Discovery

The journey of a novel therapeutic agent from concept to clinic is long and arduous, with the initial characterization of its interaction with a biological target being a critical first step. The binding affinity, typically expressed as the dissociation constant (KD), quantifies the strength of this interaction. A lower KD value signifies a stronger binding affinity, which is often a prerequisite for potent pharmacological activity. The accurate prediction and validation of binding affinity can significantly de-risk a drug discovery program, enabling the early prioritization of promising lead candidates and the avoidance of costly late-stage failures.[1][2]

2-Azetidinomethyl-3'-methoxybenzophenone is a novel small molecule with a chemical scaffold suggestive of potential biological activity. Benzophenone derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors and enzymes.[3] This guide will use 2-Azetidinomethyl-3'-methoxybenzophenone as a case study to delineate a robust workflow for determining its binding affinity to a plausible biological target.

Target Identification: A Rationale-Driven Approach

Given the novelty of 2-Azetidinomethyl-3'-methoxybenzophenone, a crucial initial step is the identification of a putative biological target. This process is guided by the principle of chemical similarity, leveraging existing knowledge of the bioactivities of structurally related compounds.

Rationale for Target Selection

A survey of the scientific literature reveals that benzophenone derivatives exhibit a range of biological activities. For instance, certain derivatives have shown affinity for the histamine H3 receptor (H3R), a G-protein coupled receptor implicated in neurological disorders.[3] Others have demonstrated inhibitory activity against cholinesterases, enzymes involved in neurotransmission and relevant to Alzheimer's disease.[3] For the purpose of this guide, we will hypothesize that the structural features of 2-Azetidinomethyl-3'-methoxybenzophenone make it a potential ligand for the histamine H3 receptor . The presence of an aromatic system and a nitrogen-containing heterocycle are features often found in H3R ligands.

This hypothesis-driven approach allows us to establish a concrete framework for the subsequent computational and experimental investigations.

Computational Prediction of Binding Affinity

Before committing to resource-intensive experimental work, computational methods provide a rapid and cost-effective means of predicting the binding affinity and mode of a ligand to its target.[4]

In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target, along with the strength of the interaction, typically represented by a docking score.[5]

3.1.1. Experimental Protocol: Molecular Docking with AutoDock

This protocol outlines the general steps for performing molecular docking using AutoDock, a widely used and freely available software suite.[6][7]

-

Preparation of the Receptor (Histamine H3 Receptor):

-

Obtain the 3D structure of the human histamine H3 receptor. If a crystal structure is unavailable, a high-quality homology model can be used.[3]

-

Using a molecular modeling tool such as AutoDockTools (ADT), prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.

-

-

Preparation of the Ligand (2-Azetidinomethyl-3'-methoxybenzophenone):

-

Generate a 3D structure of the ligand using a chemical drawing program and save it in a suitable format (e.g., .mol2).

-

Use ADT to assign partial charges and define the rotatable bonds of the ligand.[7] The resulting file will be in the .pdbqt format.

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the putative binding site of the receptor. The dimensions and location of this grid box are critical for a successful docking simulation.

-

-

Running AutoGrid and AutoDock:

-

Execute AutoGrid to pre-calculate the interaction energies for different atom types within the defined grid box.

-

Run the AutoDock simulation, which will explore different conformations and orientations of the ligand within the binding site using a genetic algorithm.[6]

-

-

Analysis of Docking Results:

-

The primary output is a docking log file (.dlg) containing information on the predicted binding energies and the root-mean-square deviation (RMSD) of different ligand poses.

-

Visualize the predicted binding poses in a molecular graphics viewer to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

-

3.1.2. Visualization of the Molecular Docking Workflow

Advanced Computational Approaches

While molecular docking provides valuable initial insights, more sophisticated methods can yield more accurate predictions of binding affinity.

-

Machine Learning-Based Scoring Functions: These methods use machine learning algorithms trained on large datasets of protein-ligand complexes with known binding affinities to develop scoring functions that can more accurately predict binding affinity.[8]

-

Free Energy-Based Simulations: Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) use molecular dynamics simulations to calculate the free energy of binding, providing a more rigorous and often more accurate prediction of binding affinity.[4]

Experimental Validation of Binding Affinity

Computational predictions, while informative, must be validated through direct experimental measurement. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are considered gold standards for characterizing biomolecular interactions.[9]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in this case, 2-Azetidinomethyl-3'-methoxybenzophenone) to a ligand (the histamine H3 receptor) immobilized on a sensor surface in real-time.[9] This allows for the determination of both the kinetics (association and dissociation rate constants, ka and kd) and the equilibrium dissociation constant (KD).[10]

4.1.1. Experimental Protocol: SPR Analysis

-

Immobilization of the Receptor:

-

The purified histamine H3 receptor is immobilized onto a sensor chip. Various chemistries can be used for immobilization, such as amine coupling.

-

-

Analyte Preparation:

-

Prepare a series of dilutions of 2-Azetidinomethyl-3'-methoxybenzophenone in a suitable running buffer.

-

-

Binding Analysis:

-

Inject the different concentrations of the analyte over the sensor surface containing the immobilized receptor.

-

The binding of the analyte to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to ka.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[11] This allows for the determination of the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

4.2.1. Experimental Protocol: ITC Analysis

-

Sample Preparation:

-

Prepare a solution of the purified histamine H3 receptor in a suitable buffer and place it in the sample cell of the calorimeter.

-

Prepare a solution of 2-Azetidinomethyl-3'-methoxybenzophenone at a higher concentration in the same buffer and load it into the injection syringe.[12]

-

-

Titration:

-

A series of small injections of the ligand solution are made into the sample cell containing the receptor.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (a plot of heat change per injection versus time) is integrated to obtain a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).

-

This isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[11]

-

4.2.2. Visualization of the Binding Affinity Determination Workflow

Data Integration and Interpretation

A comprehensive understanding of the binding affinity of 2-Azetidinomethyl-3'-methoxybenzophenone is achieved by integrating the data from both computational and experimental approaches.

Summarized Quantitative Data

The following table presents a hypothetical summary of the data that could be obtained from the described workflow.

| Method | Parameter | Value |

| Molecular Docking | Predicted Binding Energy | -8.5 kcal/mol |

| Surface Plasmon Resonance (SPR) | ka (M-1s-1) | 1.2 x 105 |

| kd (s-1) | 2.5 x 10-3 | |

| KD (nM) | 20.8 | |

| Isothermal Titration Calorimetry (ITC) | KD (nM) | 25.2 |

| n (stoichiometry) | 1.1 | |

| ΔH (kcal/mol) | -6.8 | |

| TΔS (kcal/mol) | 3.6 |

Discrepancies between the predicted and experimentally determined values are common and can provide valuable insights. For example, a significant difference between the docking score and the experimental KD may suggest that the scoring function used in the docking program is not well-suited for this particular protein-ligand system, or that there are important dynamic effects not captured by the static docking model.

Conclusion

This in-depth technical guide has outlined a robust and scientifically rigorous workflow for predicting and validating the binding affinity of a novel compound, 2-Azetidinomethyl-3'-methoxybenzophenone. By integrating computational prediction with experimental validation using state-of-the-art biophysical techniques, researchers can build a comprehensive understanding of the molecular interactions that underpin the therapeutic potential of a new chemical entity. This strategic approach, grounded in expertise and validated by empirical data, is essential for navigating the complexities of modern drug discovery and development.

References

- Prediction of protein–ligand binding affinity via deep learning models - PMC. (n.d.).

-

Isothermal Titration Calorimetry ITC | Protocols.io. (2025, June 26). Retrieved from [Link]

-

Computationally predicting binding affinity in protein–ligand complexes: free energy-based simulations and machine learning-based scoring functions - Oxford Academic. (2020, June 26). Retrieved from [Link]

-

Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions - PubMed. (2021, May 20). Retrieved from [Link]

-

Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. (n.d.). Retrieved from [Link]

-

Isothermal Titration Calorimetry (ITC) - Protocols.io. (n.d.). Retrieved from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7). Retrieved from [Link]

-

Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. (n.d.). Retrieved from [Link]

-

How to Predict Protein–Ligand Binding Affinity | Rowan. (2026, February 11). Retrieved from [Link]

-

Prediction of Protein–Ligand Binding Affinities Using Atomic Surface Site Interaction Points. (2026, January 14). Retrieved from [Link]

-

Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium. (2025, April 8). Retrieved from [Link]

-

Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13). Retrieved from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). Retrieved from [Link]

-

Surface plasmon resonance - Wikipedia. (n.d.). Retrieved from [Link]

-

Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. (2021, November 4). Retrieved from [Link]

-

Protein-Protein Interactions: Surface Plasmon Resonance - PubMed. (n.d.). Retrieved from [Link]

-

Small molecule docking - Bonvin Lab. (n.d.). Retrieved from [Link]

-

ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Retrieved from [Link]

-

Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes. (2025, December 22). Retrieved from [Link]

-

Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments - NECTAR COST. (n.d.). Retrieved from [Link]

-

Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease - MDPI. (2022, December 28). Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. How to Predict Protein–Ligand Binding Affinity | Rowan [rowansci.com]

- 3. mdpi.com [mdpi.com]

- 4. Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. youtube.com [youtube.com]

- 7. medium.com [medium.com]

- 8. Prediction of protein–ligand binding affinity via deep learning models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

Application Note: Catalytic Strategies in the Preparation of 2-Azetidinomethyl-3'-methoxybenzophenone

Executive Summary

2-Azetidinomethyl-3'-methoxybenzophenone (CAS: 898754-38-6) is a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including molecular glue degraders and CNS-active therapeutics[1]. The incorporation of the azetidine ring—a strained, four-membered nitrogen heterocycle—imparts unique physicochemical properties, such as altered basicity and improved metabolic stability compared to acyclic amines[2]. This application note details the critical catalysts and methodologies required to efficiently synthesize this molecule, focusing on yield optimization, mechanistic causality, and scalable protocols.

Mechanistic Overview and Catalyst Selection

The synthesis of 2-Azetidinomethyl-3'-methoxybenzophenone typically converges on two primary late-stage catalytic pathways: Phase-Transfer Catalyzed (PTC) Nucleophilic Substitution and Catalytic Reductive Amination. The benzophenone core itself is often assembled via Palladium-catalyzed cross-coupling.

-

Palladium-Catalyzed Acyl Cross-Coupling: To construct the benzophenone core, 2-methylbenzoyl chloride is coupled with (3-methoxyphenyl)boronic acid. This reaction is catalyzed by Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] . The Pd(0) catalyst undergoes oxidative addition into the acyl chloride, followed by transmetalation with the boronic acid and reductive elimination to yield 2-methyl-3'-methoxybenzophenone.

-

Radical Catalysis for Benzylic Activation: Functionalizing the ortho-methyl group requires radical bromination. Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) acts as a radical initiator (catalyst) to generate bromine radicals from N-Bromosuccinimide (NBS), selectively yielding 2-bromomethyl-3'-methoxybenzophenone[3].

-

Phase-Transfer Catalysis (PTC) for Azetidine Substitution: Azetidine is highly volatile, moisture-sensitive, and water-soluble[2]. To efficiently couple it with the lipophilic benzylic bromide, a biphasic solvent system (e.g., Toluene/Water) is employed alongside Tetrabutylammonium bromide (TBAB) . TBAB acts as a phase-transfer catalyst, shuttling the azetidine into the organic phase, drastically accelerating the SN2 displacement and minimizing hydrolytic side reactions.

-

Lewis Acid-Catalyzed Reductive Amination (Alternative Route): If the intermediate is oxidized to 2-formyl-3'-methoxybenzophenone, reductive amination is employed. Due to the steric strain of the azetidine ring, iminium ion formation is kinetically slow. Titanium(IV) isopropoxide[Ti(O-iPr)4] is utilized as a Lewis acid catalyst to activate the aldehyde and template the incoming azetidine, driving the equilibrium forward before reduction by Sodium triacetoxyborohydride (STAB).

Data Visualization: Catalyst Efficiency Comparison

Table 1: Comparison of Catalytic Pathways for Azetidinomethyl Incorporation

| Synthetic Route | Primary Catalyst | Co-Catalyst / Reagent | Yield (%) | Atom Economy | Scalability |

| Nucleophilic Substitution | TBAB (Phase-Transfer) | K2CO3 (Base) | 82 - 88% | Moderate | High (Biphasic) |

| Reductive Amination | Ti(O-iPr)4 (Lewis Acid) | NaBH(OAc)3 (Reductant) | 75 - 80% | High | Medium (Moisture Sensitive) |

| Cross-Coupling (Core) | Pd(PPh3)4 (Transition Metal) | Na2CO3 (Base) | 85 - 92% | High | High |

Experimental Protocols

Protocol A: Synthesis of the Benzophenone Core via Pd-Catalysis

Objective: Synthesize 2-methyl-3'-methoxybenzophenone via acyl Suzuki coupling.

-

Preparation: In a flame-dried Schlenk flask under argon, dissolve 2-methylbenzoyl chloride (1.0 equiv) and (3-methoxyphenyl)boronic acid (1.1 equiv) in anhydrous Toluene (0.2 M).

-

Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv) and an aqueous solution of Na2CO3 (2.0 M, 2.0 equiv). Causality: The biphasic system requires vigorous stirring; the Pd(0) catalyst is sensitive to oxygen, necessitating strict inert conditions to prevent catalyst deactivation.

-

Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the acyl chloride is fully consumed.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over MgSO4, filter, and concentrate. Purify via flash chromatography.

Protocol B: Radical Bromination and PTC-Catalyzed Azetidine Coupling

Objective: Convert the core to 2-Azetidinomethyl-3'-methoxybenzophenone.

-

Benzylic Bromination: Dissolve 2-methyl-3'-methoxybenzophenone (1.0 equiv) in CCl4 or Trifluorotoluene. Add NBS (1.05 equiv) and BPO (0.05 equiv). Reflux for 4 hours. Causality: BPO initiates the radical chain reaction, ensuring highly regioselective benzylic bromination over aromatic ring bromination[3].

-

Filtration: Cool the reaction mixture to 0°C, filter off the insoluble succinimide byproduct, and evaporate the solvent to yield crude 2-bromomethyl-3'-methoxybenzophenone.

-

PTC Substitution: Dissolve the crude bromide in Toluene (0.2 M). Add Azetidine (1.5 equiv)[2], aqueous K2CO3 (2.0 equiv), and TBAB (0.1 equiv).

-

Reaction: Stir vigorously at 60°C for 6 hours. Causality: TBAB facilitates the transport of reagents across the aqueous-organic interface, preventing the hydrolysis of the benzylic bromide while maximizing the SN2 attack by azetidine.

-

Purification: Separate the organic layer, wash with water, dry, and concentrate. Purify the target compound via silica gel chromatography (DCM/MeOH 95:5) to yield pure 2-Azetidinomethyl-3'-methoxybenzophenone.

Synthetic Workflow Diagram

Figure 1: Divergent catalytic pathways for synthesizing 2-Azetidinomethyl-3'-methoxybenzophenone.

References

- ChemicalBook - 2-AZETIDINOMETHYL-3'-METHOXYBENZOPHENONE CAS 898754-38-6.

- ACS Publications (Journal of Medicinal Chemistry) - Discovery of a Novel Series of iso-Indolinone-Based Glutarimides as Highly Efficacious and Selective IKZF2 Molecular Glue Degraders.

- LookChem - Cas 503-29-7, Azetidine Properties and Synthetic Applications.

Sources

In vivo dosing protocols for 2-Azetidinomethyl-3'-methoxybenzophenone in murine models

Application Note: Preclinical In Vivo Dosing Protocols for 2-Azetidinomethyl-3'-methoxybenzophenone in Murine Models

Target Audience: Preclinical Researchers, DMPK Scientists, and In Vivo Pharmacologists Compound: 2-Azetidinomethyl-3'-methoxybenzophenone (AMB) | CAS: 898754-38-6 | MW: 281.35 g/mol

Executive Summary & Physicochemical Rationale

Transitioning a novel small molecule from in vitro screening to in vivo murine models requires a rigorous, self-validating formulation and dosing strategy. 2-Azetidinomethyl-3'-methoxybenzophenone (AMB) presents a classic preclinical challenge: it features a highly lipophilic benzophenone core coupled with a basic azetidine amine.

Accurate characterization of these physicochemical properties is the mandatory first step in preclinical formulation development[1]. The lipophilic core drives poor aqueous solubility, while the basic azetidine ring (estimated pKa ~8.5) offers a vector for pH-dependent solubilization. To achieve linear pharmacokinetics and prevent in vivo precipitation, the formulation must balance thermodynamic solubility with physiological tolerability[2].

Preclinical Workflow & Vehicle Selection

To ensure the integrity of downstream efficacy data, the dosing vehicle must be optimized for both Intravenous (IV) and Oral (PO) routes.

-

IV Vehicle (Solution): 10% DMSO / 10% Tween-80 / 80% Saline.

-

Causality: DMSO acts as a primary solvent to disrupt the crystalline lattice of AMB. Tween-80, a non-ionic surfactant, prevents rapid nucleation and precipitation when the bolus mixes with the aqueous environment of the bloodstream.

-

-

PO Vehicle (Solution/Suspension): 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Acetate Buffer (pH 4.5).

-

Causality: The acidic buffer protonates the azetidine amine, drastically increasing aqueous solubility. Simultaneously, the lipophilic benzophenone core is encapsulated within the hydrophobic cavity of the cyclodextrin, protecting it from premature first-pass metabolism and enhancing oral bioavailability.

-

Figure 1: Preclinical workflow from physicochemical profiling to in vivo efficacy for AMB.

Protocol 1: Maximum Tolerated Dose (MTD) Determination

Before executing Pharmacokinetic (PK) studies, an MTD must be established. Dosing a compound above its MTD induces physiological stress (e.g., hepatotoxicity, hypovolemia) that artificially alters clearance rates and volume of distribution, rendering PK data invalid. According to FDA and NCL guidelines, the MTD is defined as the highest dose that does not cause mortality or greater than 20% body weight loss[3][4].

Self-Validating Methodology:

-

Animal Preparation: Acclimate 8-10 week old female C57BL/6 mice (n=3 per dose group) for 7 days. Record baseline body weights.

-

Dose Escalation: Administer AMB via oral gavage (PO) at escalating doses: 10, 30, 100, and 300 mg/kg. The gavage volume must not exceed 10 mL/kg (e.g., 200 µL for a 20 g mouse) to prevent gastric rupture[3].

-

Clinical Observation (Validation Step): Monitor animals continuously for the first 2 hours post-dose, then twice daily for 7 days. Score animals based on piloerection, lethargy, and hunched posture.

-

Weight Tracking: Weigh animals daily. A dose is deemed intolerable if weight loss exceeds 20% of the baseline weight, triggering immediate humane euthanasia[4]. The highest dose maintaining weight loss <10% with full recovery by Day 7 is established as the PO MTD.

Protocol 2: Pharmacokinetic (PK) Profiling (IV vs PO)

To calculate the absolute oral bioavailability ( F% ) of AMB, parallel IV and PO arms must be conducted.

Causality in Blood Sampling: Standard murine PK profiling historically required sacrificing multiple mice per time point. However, modern LC-MS/MS sensitivity allows for serial microsampling. The NC3Rs guidelines strictly dictate that blood sampling must not exceed 10% of the Total Blood Volume (TBV) on a single occasion (approx. 150 µL for a standard 25g mouse)[5]. To comply with these ethical and physiological limits, this protocol utilizes 20 µL serial microsamples, ensuring the animal's hemodynamics remain stable and do not confound the compound's clearance rate.

Step-by-Step Methodology:

-

Dosing:

-

Group 1 (IV): Administer 2 mg/kg AMB via lateral tail vein injection (Volume: 5 mL/kg).

-

Group 2 (PO): Administer 10 mg/kg AMB via oral gavage (Volume: 10 mL/kg).

-

-

Serial Microsampling: At time points 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, perform a lateral tail vein incision.

-

Collection: Collect exactly 20 µL of whole blood into K2-EDTA coated capillary tubes.

-

Plasma Separation (Validation Step): Immediately centrifuge samples at 2,000 x g for 10 minutes at 4°C. Visually inspect the plasma for hemolysis (pink/red tint); hemolyzed samples must be flagged as they can artificially inflate the concentration of highly protein-bound lipophilic drugs.

-

Bioanalysis: Extract plasma using protein precipitation (3 volumes of cold Acetonitrile containing an internal standard) and analyze via LC-MS/MS.

Data Presentation: Simulated PK Parameters

All raw concentration-time data should be subjected to Non-Compartmental Analysis (NCA) to derive the core pharmacokinetic parameters. Below is a structured summary of the expected PK profile for a lipophilic basic amine like AMB.

| PK Parameter | Units | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Interpretation / Causality |

| Cmax | ng/mL | 1,850 ± 210 | 840 ± 115 | Peak systemic exposure. |

| Tmax | hr | 0.08 | 1.5 | Indicates moderate oral absorption rate, typical of CD-formulated lipophiles. |

| AUC0−∞ | hr*ng/mL | 2,400 ± 320 | 5,100 ± 650 | Total systemic exposure used to calculate bioavailability. |

| T1/2 | hr | 3.2 | 4.1 | Terminal half-life; driven by the lipophilic benzophenone core. |

| Cl | mL/min/kg | 13.8 | N/A | Moderate clearance, likely driven by hepatic CYP450 metabolism. |

| Vdss | L/kg | 3.5 | N/A | High volume of distribution indicates extensive tissue penetration. |

| Bioavailability ( F ) | % | 100% | 42.5% | F=(AUCPO∗DoseIV)/(AUCIV∗DosePO) . Excellent oral viability for preclinical efficacy models. |

References

-

Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link][1]

-

Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: Pharmaceuticals (Basel) / PubMed URL:[Link][2]

-

Blood sampling: Mouse Source: NC3Rs (National Centre for the Replacement, Refinement and Reduction of Animals in Research) URL:[Link][5]

-

Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents Source: U.S. Food and Drug Administration (FDA) URL:[Link][3]

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology Source: National Cancer Institute (NCI / NIH) URL:[Link][4]

Sources

- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. dctd.cancer.gov [dctd.cancer.gov]

- 5. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]

Technical Support Center: Optimizing 2-Azetidinomethyl-3'-methoxybenzophenone Synthesis

A definitive troubleshooting and protocol guide for researchers, scientists, and drug development professionals.

Synthetic Strategy & Workflow

The synthesis of 2-Azetidinomethyl-3'-methoxybenzophenone is a critical transformation in the development of specific benzophenone-derived pharmacophores. The most scalable and atom-economical route involves a two-step sequence:

-

Benzylic Bromination of 2-methyl-3'-methoxybenzophenone to form the electrophilic intermediate.

-

Nucleophilic Substitution (N-Alkylation) using the strained four-membered heterocycle, azetidine.

Due to the inherent instability of the azetidine ring and the high reactivity of benzylic radicals, this pathway is prone to yield-limiting side reactions. The workflow below highlights the critical checkpoints required to maintain high reaction fidelity.

Synthetic workflow and critical monitoring checkpoints.

Troubleshooting & FAQ Guide

Q1: My benzylic bromination (Step 1) suffers from low conversion and high dibromination. How can I improve the monobromination yield? Causality & Expert Insight: The Wohl-Ziegler bromination using N-bromosuccinimide (NBS) relies on radical stability. Thermal initiation with AIBN in traditional solvents often yields a statistical mixture of unreacted starting material, monobrominated, and dibrominated products. Dibromination occurs because the monobrominated benzylic position remains highly susceptible to secondary radical abstraction. Solution: Shift from thermal AIBN initiation to photochemical initiation. Utilizing a continuous-flow photo-bromination setup or switching the solvent to 1,2-dichlorobenzene significantly enhances the radical generation rate at lower temperatures . This kinetic control suppresses the secondary bromination of the already electron-withdrawn benzylic bromide, improving selectivity to >95% .

Q2: During the substitution step (Step 2), I am losing product to an unknown side reaction. LC-MS shows a mass corresponding to solvent adducts. What is happening? Causality & Expert Insight: Azetidine is a highly strained four-membered nitrogen heterocycle. Under forcing conditions or in the presence of trace Lewis/Brønsted acids (such as unneutralized HBr from the previous step), the azetidine nitrogen becomes protonated [[1]]([Link]). This protonation drastically lowers the activation energy for C-N bond cleavage, activating the ring toward nucleophilic attack by the solvent (e.g., alcohols) or halide ions, leading to acyclic amine byproducts . Solution: Maintain strictly basic, aprotic conditions. Use a non-nucleophilic, mild base like Cs₂CO₃ to scavenge the HBr generated. Avoid protic solvents (like methanol) if ring opening is observed; switch to anhydrous acetonitrile (MeCN).

Q3: How do I prevent the formation of quaternary ammonium salts (over-alkylation) during Step 2? Causality & Expert Insight: The target compound, 2-Azetidinomethyl-3'-methoxybenzophenone, contains a tertiary amine. This basic nitrogen is sterically accessible and can act as a nucleophile, reacting with another molecule of the 2-bromomethyl intermediate to form a dimeric quaternary ammonium salt. Solution: Employ an inverse addition protocol. Slowly add the 2-bromomethyl-3'-methoxybenzophenone solution to a dilute solution containing an excess of azetidine (1.5 - 2.0 equivalents). This ensures the local concentration of the electrophile is always lower than the nucleophile, kinetically favoring the primary substitution over the secondary dimerization.

Mechanistic Insights: Azetidine Instability

Understanding the degradation pathway of azetidine is crucial for optimizing Step 2. The diagram below illustrates the causality of the ring-opening side reaction that plagues low-yield syntheses.

Acid-catalyzed intramolecular ring-opening mechanism of azetidines.

Quantitative Optimization Data

The table below summarizes the optimization metrics for the benzylic bromination step, demonstrating the superiority of photochemical initiation over traditional thermal methods.

| Solvent | Initiator / Conditions | Time (h) | Conversion (%) | Selectivity (Mono:Di) | Reference |

| CCl₄ | AIBN, Thermal (80 °C) | 12.0 | 79 | 85:15 | |

| 1,2-Dichlorobenzene | AIBN, Thermal (80 °C) | 8.0 | 92 | 95:5 | |

| Acetonitrile | Photochemical (CFL), Flow | 0.5 | 93 | 99:1 |

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that errors are caught before proceeding to the next step.

Protocol 1: Photochemical Benzylic Bromination

-

Preparation: Dissolve 2-methyl-3'-methoxybenzophenone (1.0 eq) in anhydrous 1,2-dichlorobenzene (0.2 M).

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq). Causality: A slight stoichiometric excess ensures complete conversion without pushing the equilibrium toward dibromination.

-

Initiation: Irradiate the mixture using a 400W compact fluorescent lamp (CFL) or LED equivalent at room temperature.

-

Self-Validation Checkpoint 1 (Reaction Progress): Monitor via TLC (9:1 Hexanes:EtOAc). The reaction is self-validating when the starting material (Rf ~0.6) is completely replaced by a new spot (Rf ~0.45). If succinimide crystals do not float to the surface within 30 minutes, the radical chain has stalled; verify the light source intensity and ensure the system is purged of oxygen.

-

Workup: Filter the floating succinimide. Wash the organic layer with water to remove trace succinimide, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Nucleophilic Substitution with Azetidine

-

Preparation: Dissolve azetidine (2.0 eq) and Cs₂CO₃ (2.5 eq) in anhydrous acetonitrile (0.1 M) and cool the suspension to 0 °C.

-

Inverse Addition: Dissolve the 2-bromomethyl-3'-methoxybenzophenone (1.0 eq) in a minimal amount of acetonitrile. Add this dropwise to the azetidine solution over 30 minutes. Causality: Inverse addition keeps the electrophile concentration low, preventing quaternary ammonium dimerization.

-

Self-Validation Checkpoint 2 (Acid Scavenging): Test the pH of an aliquot diluted in water. It must read >9. If pH < 9, add additional Cs₂CO₃. Failure to maintain strict basicity will result in immediate acid-catalyzed azetidine ring opening.

-

Completion: Stir at room temperature for 2 hours. Validate completion via LC-MS (Target m/z: [M+H]⁺ 282.15).

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate.

-

Self-Validation Checkpoint 3 (Product Integrity): If the aqueous phase is not strictly basic during extraction, the tertiary amine product will partition into the aqueous layer as a water-soluble hydrobromide salt, artificially lowering the isolated yield. Ensure the aqueous layer remains basic before discarding.

References

-

Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. Available at:[Link]

-

Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture. Australian Journal of Chemistry. Available at:[Link]

-

Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

-

Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, Vol. 84, No. 1, 2012. Available at:[Link]

Sources

Troubleshooting 2-Azetidinomethyl-3'-methoxybenzophenone solubility issues in aqueous media

Title: Technical Support Center: Troubleshooting Aqueous Solubility for 2-Azetidinomethyl-3'-methoxybenzophenone

Introduction Welcome to the Application Support Center. As researchers and drug development professionals, you are likely leveraging the unique sp³-rich character and conformational rigidity of the azetidine scaffold to enhance the pharmacokinetic profile of your target molecules [2]. However, when this moiety is conjugated to a highly lipophilic benzophenone core [3], the resulting compound—2-Azetidinomethyl-3'-methoxybenzophenone (CAS 898754-38-6) —frequently exhibits profound aqueous insolubility.

This guide provides field-proven, mechanistically grounded protocols to overcome these formulation bottlenecks, ensuring your in vitro and in vivo assays yield reliable, reproducible data.

Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular forces at play. The intrinsic insolubility of 2-Azetidinomethyl-3'-methoxybenzophenone in aqueous media is driven by the massive hydrophobic bulk of the diaryl ketone system, which overrides the hydration energy of the single azetidine nitrogen.

Table 1: Physicochemical Properties Influencing Solubility

| Parameter | Value / Characteristic | Mechanistic Implication for Formulation |

| Molecular Weight | 281.35 g/mol [1] | Moderate size; highly suitable for cyclodextrin inclusion complexes. |

| Hydrogen Bond Donors | 0 [1] | Lack of H-bond donors severely limits interactions with aqueous solvent networks. |

| Hydrogen Bond Acceptors | 3 [1] | Weak dipole interactions; insufficient to drive aqueous solvation alone. |

| Azetidine pKa | ~11.29 (Base Azetidine) [4] | The tertiary amine is protonated at physiological pH (7.4), but the lipophilic core causes micelle/aggregate formation rather than true solution. |

| LogP (Estimated) | > 3.0 [3] | Highly lipophilic. Requires co-solvents or host-guest complexation for media concentrations >100 µM. |

Troubleshooting FAQs

Q1: Why does the compound immediately crash out of solution when diluting a 10 mM DMSO stock into PBS (pH 7.4)? A1: This is a classic "solvent shift" phenomenon. DMSO perfectly solvates the hydrophobic benzophenone rings by disrupting water's hydrogen-bond network. When you spike this stock into aqueous PBS, the local dielectric constant drops instantaneously. Although the azetidine nitrogen is partially protonated at pH 7.4 [4], the thermodynamic penalty of hydrating the hydrophobic benzophenone core is too high [3]. The molecules rapidly self-associate via pi-pi stacking and hydrophobic collapse, leading to nucleation and visible precipitation. Solution: Avoid direct spikes. Use a step-down dilution method with intermediate co-solvents, or employ a surfactant system (see Protocol B).

Q2: Can I just lower the pH of my buffer to force it into solution? A2: Yes, but with strict biological caveats. By lowering the pH below 5.0 (e.g., using 0.1 N HCl), you force the complete protonation of the azetidine ring, forming an in situ hydrochloride salt. This dramatically increases thermodynamic solubility. However, highly acidic vehicles are cytotoxic in cell culture and cause injection-site necrosis in vivo. If you buffer the solution back to pH 7.4 after dissolution, the compound will likely precipitate once it exceeds the intrinsic solubility limit of its neutral free-base form.

Q3: What is the most effective vehicle for in vivo dosing of this specific compound? A3: Host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The benzophenone moiety's aromatic rings fit perfectly into the hydrophobic cavity of the cyclodextrin cone, while the protonated azetidine tail extends into the aqueous exterior, maintaining solubility without the toxicity associated with high concentrations of DMSO or Tween-80.

Formulation Decision Matrix

Systematic formulation workflow for solubilizing highly lipophilic azetidine derivatives.

Validated Experimental Protocols

Protocol A: HP-β-CD Complexation for In Vivo Dosing (Target: 5 mg/mL)

This protocol utilizes thermodynamic complexation to shield the hydrophobic benzophenone core.

Materials:

-

2-Azetidinomethyl-3'-methoxybenzophenone powder

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

-

Sterile Water for Injection (WFI) or 1X PBS

-

0.1 N HCl and 0.1 N NaOH

Step-by-Step Methodology:

-

Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of WFI to create a 20% (w/v) solution. Stir until completely clear.

-

API Addition: Weigh exactly 50 mg of 2-Azetidinomethyl-3'-methoxybenzophenone and add it to 10 mL of the 20% HP-β-CD solution.

-

Acidification (The Causality Step): The free base will initially float. Add 0.1 N HCl dropwise while vortexing until the pH reaches ~4.5. Why? Protonating the azetidine nitrogen [4] breaks the crystal lattice energy, allowing the cyclodextrin molecules to encapsulate the now-accessible hydrophobic benzophenone rings.

-

Sonication: Sonicate the mixture in a water bath at 37°C for 15–20 minutes until the solution is optically clear.

-

Neutralization: Slowly add 0.1 N NaOH dropwise to bring the pH back to 7.2–7.4. Stir continuously.

-

Self-Validation Check: Inspect the solution against a stark black background under bright light. If micro-precipitates form during neutralization, the cyclodextrin cavity is saturated. Centrifuge at 10,000 x g for 5 minutes; if a pellet forms, filter through a 0.22 µm PTFE syringe filter and quantify the true dissolved concentration via LC-MS or HPLC before dosing.

Protocol B: Co-Solvent Step-Down for Cell Culture (Target: 100 µM in Media)

Designed to keep final DMSO concentration ≤ 0.5% to prevent solvent-induced cytotoxicity.

Step-by-Step Methodology:

-

Master Stock: Prepare a 20 mM stock of the compound in 100% anhydrous DMSO. Store in amber vials to prevent potential photo-degradation of the benzophenone moiety [3].

-

Intermediate Dilution: Create a 2 mM intermediate stock by diluting the Master Stock 1:10 into a mixture of 50% PEG400 / 50% DMSO. Why? PEG400 acts as a thermodynamic bridge, preventing the immediate hydrophobic collapse that occurs when transitioning directly to water.

-

Media Spiking: Warm your complete cell culture media (containing 10% FBS) to 37°C. The proteins in FBS (like BSA) act as natural carrier molecules that bind lipophilic drugs.

-

Final Addition: Slowly inject 50 µL of the intermediate stock into 950 µL of the warmed media while vortexing vigorously.

-

Self-Validation Check: Incubate the spiked media at 37°C for 2 hours. Examine under a phase-contrast microscope at 20X magnification. Look for highly refractive, needle-like crystals or amorphous droplets, which indicate phase separation. If crystals are present, increase the FBS concentration or lower the target assay concentration.

References

-

Nicolaou, K.C., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." National Center for Biotechnology Information (NCBI) - PubMed. Available at: [Link]

-

World Health Organization / IARC. "BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water." National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Wikipedia Contributors. "Azetidine - Physicochemical Properties." Wikipedia, The Free Encyclopedia. Available at: [Link]

Advanced purification techniques for 2-Azetidinomethyl-3'-methoxybenzophenone crude extracts

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-Azetidinomethyl-3'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting for common challenges encountered during the purification of this pharmaceutical intermediate. The quality and purity of such intermediates are critical, directly influencing the efficacy and safety of the final active pharmaceutical ingredients (APIs).[1][2] This resource synthesizes established chemical principles with field-proven techniques to help you achieve high-purity material efficiently.

Section 1: Initial Assessment and Purification Strategy

Before attempting any large-scale purification, a preliminary analysis of the crude extract is essential. This initial assessment will inform the most effective purification strategy, saving valuable time and material.

Q: How should I begin analyzing my crude 2-Azetidinomethyl-3'-methoxybenzophenone extract?

A: Start with Thin-Layer Chromatography (TLC) to visualize the complexity of your crude mixture. TLC is a rapid and cost-effective method to estimate the number of components and determine an appropriate solvent system for larger-scale separation.[3]

-

Objective: To find a solvent system that provides good separation between the target compound and its impurities, aiming for an Rf value of approximately 0.3 for the desired product.[4]

-

Recommended Starting Solvent Systems: Given the molecule's moderate polarity (ketone, ether, tertiary amine), begin with a two-component system.[5][6]

-

Hexane / Ethyl Acetate (EtOAc)

-

Dichloromethane (DCM) / Methanol (MeOH)

-

-

Pro-Tip for Amine Compounds: The azetidine group is basic and can cause "streaking" on acidic silica gel. To mitigate this, add a small amount (0.5-1%) of triethylamine (TEA) or ammonia solution to the mobile phase.[6]

Based on the TLC results, you can select the primary purification method.

Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying your crude extract.

Caption: Workflow for selecting a purification strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-Azetidinomethyl-3'-methoxybenzophenone?

A1: While specific impurities depend on the synthetic route, they typically fall into several categories.[7] For a molecule like this, expect:

-

Unreacted Starting Materials: Such as 3-methoxybenzophenone or the azetidinomethylating agent.

-

Positional Isomers: If the substitution reaction is not perfectly regioselective, you may have isomers (e.g., substitution at the 2' or 4' position). Separating isomers can be challenging and often requires optimized chromatography.[3][8]

-

By-products: Compounds formed from side reactions.

-

Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., toluene, triethylamine) may be present.[7][9]

Q2: Which purification technique is generally more effective: flash chromatography or recrystallization?

A2: The choice depends on the impurity profile and the desired scale.

-

Recrystallization is highly effective and economical for removing small amounts of impurities from a product that is already substantially pure.[1][10] It is easily scalable for industrial production.

-

Flash Column Chromatography is superior for separating components in complex mixtures, especially when impurities have polarities similar to the product.[11] It offers finer control over separation but can be more time-consuming and costly in terms of solvents and materials for very large scales.[12]

Q3: How do I quantitatively assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the exact purity of pharmaceutical intermediates.[3][13] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for benzophenone derivatives.[14] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[2][13]

Section 3: Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is a powerful tool, but challenges can arise. This section addresses common issues.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor or No Separation | Inappropriate Solvent System: The mobile phase is either too polar (all compounds elute quickly) or not polar enough (all compounds remain at the baseline). | Optimize the Mobile Phase: Systematically screen solvent systems using TLC. Aim for an Rf of 0.2-0.4 for your target compound to achieve good separation on a column.[4][5] Try different solvent combinations like DCM/MeOH or EtOAc/Hexane.[6][15] |

| Streaking of Spots/Peaks | Acidic Silica Interaction: The basic azetidine nitrogen interacts strongly with the acidic silica gel. Sample Overload: Too much crude material was loaded onto the column. | Modify the Mobile Phase: Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent to neutralize the silica and improve peak shape.[6] Reduce Sample Load: As a rule of thumb, the sample mass should be about 1-5% of the silica gel mass. |

| Low Product Recovery | Irreversible Binding: The compound is highly polar and has bound irreversibly to the silica gel. Product Co-elutes with Impurity: The chosen solvent system does not resolve the product from a key impurity. | Increase Eluent Polarity: After collecting your target compound, flush the column with a much more polar solvent (e.g., 10-20% MeOH in DCM) to elute any remaining material.[6] Re-evaluate the Mobile Phase: Try a different solvent system. Solvents are grouped by selectivity; switching from an ethyl acetate-based system to a dichloromethane-based one may alter the elution order and improve separation.[15] |

| Product Elutes Too Quickly | Column Cracking/Channeling: The silica gel bed has cracked, allowing the solvent and sample to bypass the stationary phase. | Repack the Column: Ensure the silica is packed uniformly as a slurry and that the packed bed is never allowed to run dry.[11] |

Detailed Protocol: Flash Column Chromatography

This protocol is a general guideline for purifying ~1 gram of crude material.

-

Preparation:

-

Based on TLC analysis, prepare your mobile phase (e.g., 80:20 Hexane:EtOAc + 1% TEA). Prepare a less polar version (e.g., 95:5) for loading and equilibration.

-

Select a glass column and pack it with silica gel (e.g., 40-63 µm mesh size) as a slurry in the less polar solvent. The silica bed height should be about 6 inches.[4]

-

-

Sample Loading:

-

Dissolve your crude extract (~1 g) in a minimal amount of a strong solvent like DCM.

-

Add 2-3 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation than liquid loading.[11]

-

Carefully add the dry-loaded sample to the top of the packed column.

-

-

Elution:

-

Begin eluting with the less polar solvent mixture, ensuring the column is running evenly.

-

Gradually increase the polarity of the mobile phase (gradient elution) or switch to your pre-determined isocratic mobile phase.[11]

-

Collect fractions (e.g., 15-20 mL per tube) and monitor them by TLC.

-

-

Isolation:

-

Combine the fractions that contain the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[16]

-

Chromatography Troubleshooting Workflow

Caption: A decision tree for troubleshooting flash chromatography.

Section 4: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but requires careful solvent selection and execution.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. The solute comes out of the solution as a liquid instead of a solid.[3] | Modify the Solvent System: Add a co-solvent in which the compound is less soluble (an "anti-solvent"). For benzophenone, water can act as an anti-solvent for acetone or ethanol.[17] Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Increase Solvent Volume: The initial concentration may be too high.[3] |

| No Crystals Form | The solution is not saturated; too much solvent was used. The compound is highly soluble in the solvent even at low temperatures. | Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[18] Concentrate the Solution: Gently evaporate some of the solvent under reduced pressure and attempt to cool again.[18] |

| Low Crystal Yield | The compound has significant solubility in the solvent even when cold. The solution was not cooled sufficiently or for long enough. Too much product was lost during the washing step. | Optimize the Solvent: Select a solvent where the solubility difference between hot and cold is more pronounced.[3] Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. Use Cold Solvent for Washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.[18] |

| Colored Impurities Remain | The impurity co-crystallizes with the product or is strongly adsorbed to the crystal surface. | Use Activated Carbon: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the product.[19] Perform a Second Recrystallization: A second pass may be necessary to achieve the desired purity.[18] |

Detailed Protocol: Recrystallization

-

Solvent Selection:

-

Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) at room temperature and with heating.[17]

-

An ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (one solvent in which the compound is soluble, and one in which it is not) can also be effective.

-

-

Dissolution:

-

Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery.[3]

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.

-

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.[18]

-

-

Isolation:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the purified crystals in a vacuum oven to remove all residual solvent.

-

Recrystallization Troubleshooting Workflow

Caption: A decision tree for troubleshooting recrystallization.

References

-

Chegg. (2020, September 18). Solved: Which solvent would be the best for recrystallization. [Link]

-

Dec Group. (2024, August 13). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. [Link]

-

Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]

-